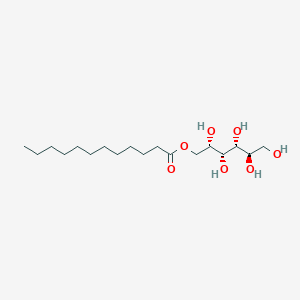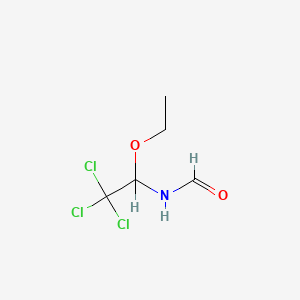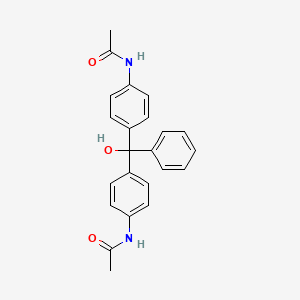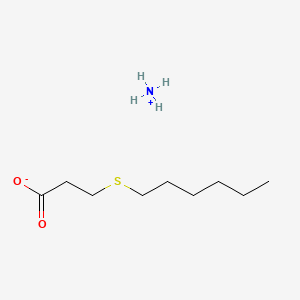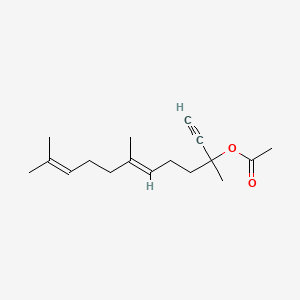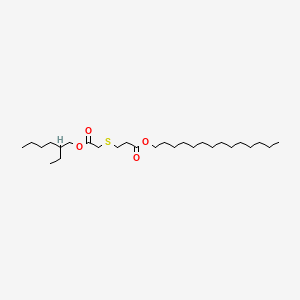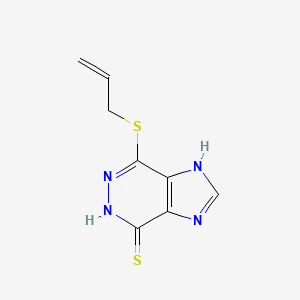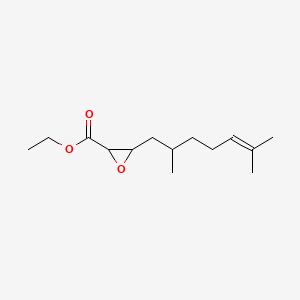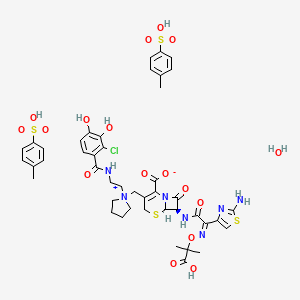
Cefiderocol ditosylate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefiderocol ditosylate monohydrate is a novel siderophore cephalosporin antibiotic. It is designed to combat multidrug-resistant Gram-negative bacterial infections. This compound is particularly effective against bacteria that have developed resistance to other antibiotics, including carbapenem-resistant strains . Cefiderocol works by forming a complex with extracellular free ferric iron, which facilitates its transport across the bacterial cell membrane, leading to bactericidal activity through inhibition of cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefiderocol involves the incorporation of a catechol moiety on the C-3 side chain of the cephalosporin core. This unique structure allows it to chelate iron and mimic naturally occurring siderophore molecules . The synthetic route typically involves multiple steps, including the formation of the cephalosporin core, attachment of the catechol moiety, and subsequent purification processes.
Industrial Production Methods: Industrial production of cefiderocol ditosylate monohydrate involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, stringent temperature control, and advanced purification techniques to ensure the final product’s quality and efficacy .
Chemical Reactions Analysis
Types of Reactions: Cefiderocol undergoes various chemical reactions, including:
Chelation: Formation of a complex with ferric iron.
Hydrolysis: Stability against hydrolysis by β-lactamases.
Substitution: Reactions involving the substitution of functional groups on the cephalosporin core.
Common Reagents and Conditions:
Chelation: Ferric iron under physiological conditions.
Hydrolysis: Presence of β-lactamases.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed: The major product formed from these reactions is the active antibiotic complex that can effectively penetrate bacterial cells and inhibit cell wall synthesis .
Scientific Research Applications
Cefiderocol ditosylate monohydrate has a wide range of scientific research applications, including:
Mechanism of Action
Cefiderocol exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound’s unique siderophore mechanism allows it to be actively transported into bacterial cells through iron channels. Once inside, it disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Ceftazidime: Another cephalosporin antibiotic with a similar core structure but lacking the siderophore mechanism.
Cefepime: A cephalosporin with structural similarities but different pharmacokinetic properties.
Uniqueness of Cefiderocol: Cefiderocol’s uniqueness lies in its siderophore mechanism, which allows it to effectively target and penetrate multidrug-resistant Gram-negative bacteria. This mechanism provides enhanced stability against hydrolysis by β-lactamases, making it a valuable addition to the arsenal of antibiotics .
Properties
CAS No. |
1883830-01-0 |
|---|---|
Molecular Formula |
C44H52ClN7O17S4 |
Molecular Weight |
1114.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C30H34ClN7O10S2.2C7H8O3S.H2O/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;2*1-6-2-4-7(5-3-6)11(8,9)10;/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);2*2-5H,1H3,(H,8,9,10);1H2/t20-,26-;;;/m1.../s1 |
InChI Key |
FNRCOAIUGNUCMQ-PGQCXATESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


